molecular formula C18H28N2O3 B2725600 rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis CAS No. 1969288-28-5

rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis

Cat. No. B2725600
CAS RN: 1969288-28-5
M. Wt: 320.433
InChI Key: XNWGFNYVKSTZCX-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis, or (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, is a type of chiral amine compound. Chiral amines are molecules that contain an asymmetric center and can exist in two different forms, or enantiomers, which are mirror images of each other. This compound is one of these enantiomers and is known for its many applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : Research by Marin et al. (2004) delves into the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as precursors for cis-4-hydroxy delta-lactams. These intermediates are crucial for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are significant in studying peptide and protein structures and functions (Marin et al., 2004).

Hydroxyalkyl Derivatives Synthesis

5-Hydroxyalkyl Derivatives of tert-Butyl 2-Oxo-2,5-Dihydro-1H-Pyrrole-1-Carboxylate : Vallat et al. (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction to synthesize 5-hydroxyalkyl derivatives. This research contributes to the development of new synthetic methodologies for constructing complex organic molecules (Vallat et al., 2009).

Metathesis Polymerization

Metallacyclobutane Intermediates in Ring-Opening Metathesis Polymerization : Flook et al. (2012) reported on the polymerization of dicarboalkoxynorbornenes using molybdenum and tungsten monoalkoxide pyrrolide initiators. The study provides insights into the synthesis of polymers with specific structural properties, showcasing the application of rac-tert-butyl derivatives in material science (Flook et al., 2012).

Asymmetric Synthesis

Asymmetric Synthesis of Piperidine Derivatives : Hao et al. (2011) described an asymmetric synthesis approach for CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of potent protein kinase inhibitors. This highlights the compound's role in developing novel synthetic routes for bioactive molecules (Hao et al., 2011).

properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-5-22-14-8-6-13(7-9-14)15-10-11-20(12-16(15)19)17(21)23-18(2,3)4/h6-9,15-16H,5,10-12,19H2,1-4H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWGFNYVKSTZCX-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H]2CCN(C[C@@H]2N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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